Pyrifenox

Description

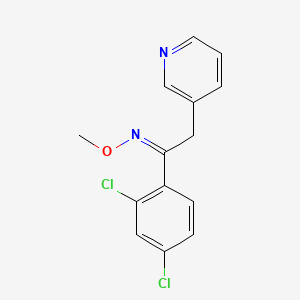

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3/b18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPCAYZTYMHQEX-JXAWBTAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CC1=CN=CC=C1)\C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232230 | |

| Record name | Pyrifenox Z-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83227-23-0, 88283-41-4 | |

| Record name | Pyrifenox Z-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083227230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrifenox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088283414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrifenox Z-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIFENOX Z-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70GXJ617L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Ergosterol Biosynthesis Inhibition Pathway of Pyrifenox

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrifenox, a pyridine fungicide, serves as a potent inhibitor of ergosterol biosynthesis in pathogenic fungi, a critical pathway for maintaining the integrity and functionality of fungal cell membranes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's antifungal activity. We will delve into the intricacies of the ergosterol biosynthesis pathway, pinpointing the specific enzymatic target of this compound—sterol 14α-demethylase (CYP51). The guide will further explore the downstream cellular consequences of this inhibition, leading to fungal cell death. Methodologies for the experimental validation of this compound's mode of action, including sterol profiling and enzyme inhibition assays, are presented in detail. Finally, we will discuss the mechanisms of fungal resistance to this compound and the implications for the development of next-generation antifungal agents.

Introduction: The Significance of Ergosterol and the Rise of this compound

Fungal infections pose a significant threat to global health and food security. The selective targeting of biochemical pathways unique to fungi is a cornerstone of modern antifungal therapy. One of the most successfully exploited targets is the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[1] The absence or depletion of ergosterol, coupled with the accumulation of toxic sterol intermediates, leads to catastrophic failure of the fungal cell membrane and, ultimately, cell lysis.[2]

This compound is a member of the pyridine class of fungicides and is classified as a demethylation inhibitor (DMI). It exhibits broad-spectrum activity against a range of phytopathogenic fungi, including those responsible for powdery mildew, scab, and leaf spot. Its efficacy stems from its specific inhibition of a key enzyme in the ergosterol biosynthesis pathway, a mechanism it shares with other DMI fungicides like triazoles and imidazoles.[3] This guide will provide a detailed technical overview of the molecular interactions and cellular consequences of this compound's inhibitory action.

The Ergosterol Biosynthesis Pathway: A Prime Target for Antifungal Agents

The synthesis of ergosterol is a complex, multi-step process primarily occurring in the endoplasmic reticulum of the fungal cell. The pathway can be broadly divided into three stages: the synthesis of the precursor farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (derived from FPP) to form lanosterol, and the subsequent modification of lanosterol to produce ergosterol. This final stage involves a series of demethylation, desaturation, and reduction reactions catalyzed by a suite of enzymes, many of which are essential for fungal viability.

Caption: A simplified diagram of the fungal ergosterol biosynthesis pathway, highlighting the critical step catalyzed by CYP51, the target of this compound.

Molecular Mechanism of this compound Action: Inhibition of CYP51

The primary molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase, also known as CYP51 or Erg11.[4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol and other sterol precursors, a crucial step in the formation of mature ergosterol.[3]

This compound, like other DMI fungicides, is a non-competitive inhibitor of CYP51. Its inhibitory action is believed to involve the binding of the pyridine nitrogen atom to the heme iron atom at the active site of the enzyme. This interaction prevents the binding of the natural substrate, lanosterol, and halts the demethylation process. Molecular docking studies with similar azole derivatives suggest that the inhibitor molecule fits into the active site of CYP51, forming hydrophobic and electrostatic interactions with key amino acid residues, further stabilizing the inhibitor-enzyme complex.[4]

Caption: Conceptual diagram illustrating the binding of this compound to the active site of CYP51, preventing the binding and demethylation of lanosterol.

Downstream Consequences of CYP51 Inhibition

The inhibition of CYP51 by this compound triggers a cascade of detrimental effects within the fungal cell, culminating in the loss of viability.

4.1. Depletion of Ergosterol and Accumulation of Toxic Precursors: The most immediate consequence of CYP51 inhibition is the cessation of ergosterol production. This leads to a depletion of ergosterol in the fungal cell membranes. Simultaneously, the blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[5] These precursors are unable to fulfill the structural and functional roles of ergosterol and their accumulation is toxic to the cell, leading to increased membrane permeability and disruption of membrane-bound enzyme activity.[2]

4.2. Compromised Membrane Integrity and Function: The altered sterol composition of the fungal cell membrane leads to a loss of its structural integrity and fluidity.[1] This manifests as increased permeability, allowing for the leakage of essential ions and small molecules from the cytoplasm and the uncontrolled influx of external substances. The function of membrane-associated proteins, such as ATPases and transport proteins, which are crucial for nutrient uptake and maintaining cellular homeostasis, is also severely impaired.[1]

4.3. Secondary Effects on Cell Wall Synthesis and Cell Division: The disruption of the plasma membrane can have secondary effects on the synthesis and maintenance of the fungal cell wall, which is anchored to the membrane. This can lead to a weakened cell wall that is unable to withstand osmotic pressure, contributing to cell lysis. Furthermore, the proper localization and function of proteins involved in cell division and morphogenesis are often dependent on a healthy and functional plasma membrane, and their disruption can lead to aberrant growth and a failure to complete the cell cycle.

Caption: A flowchart illustrating the cascade of cellular events following the inhibition of CYP51 by this compound, leading to fungal cell death.

Experimental Validation of this compound's Mode of Action

The elucidation of this compound's mechanism of action relies on a combination of biochemical and analytical techniques. The following section details key experimental protocols for researchers investigating the effects of this compound.

Quantification of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells, enabling the direct observation of ergosterol depletion and the accumulation of precursor sterols following this compound treatment.[6]

Step-by-Step Methodology:

-

Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid medium to a desired growth phase (e.g., mid-logarithmic phase). Introduce this compound at various concentrations (including a solvent control) and incubate for a defined period.

-

Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water. Lyse the cells using a suitable method, such as bead beating or enzymatic digestion, in the presence of an antioxidant (e.g., butylated hydroxytoluene) to prevent sterol degradation.

-

Saponification and Sterol Extraction: Resuspend the lysed cells in a solution of alcoholic potassium hydroxide and heat to saponify the cellular lipids. This process hydrolyzes sterol esters, releasing free sterols. Extract the non-saponifiable lipids (containing the sterols) into an organic solvent such as n-hexane or petroleum ether.

-

Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. To improve the volatility and thermal stability of the sterols for GC analysis, derivatize the extracted sterols to form trimethylsilyl (TMS) ethers using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The different sterols will separate based on their boiling points and interaction with the stationary phase. The eluting compounds are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and retention times compared to known standards.

Data Presentation:

| Sterol | Control (Relative Abundance %) | This compound-Treated (Relative Abundance %) |

| Ergosterol | 85.2 ± 3.1 | 15.7 ± 2.5 |

| Lanosterol | 1.5 ± 0.3 | 45.8 ± 4.2 |

| Eburicol | < 0.5 | 20.1 ± 1.9 |

| Other 14α-methylated sterols | < 1.0 | 18.4 ± 2.8 |

Table 1: Representative data from a GC-MS analysis of fungal sterols after treatment with this compound, demonstrating a significant decrease in ergosterol and a corresponding accumulation of precursor sterols.

In Vitro CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of the CYP51 enzyme. It is a critical tool for determining the potency of the compound and for structure-activity relationship studies.

Step-by-Step Methodology:

-

Preparation of Fungal Microsomes: Grow the fungal species of interest and prepare a microsomal fraction, which is enriched in endoplasmic reticulum-bound enzymes, including CYP51. This is typically achieved through differential centrifugation of a cell homogenate.

-

Reconstitution of the CYP51 System: The activity of CYP51 requires a cofactor, NADPH-cytochrome P450 reductase. In the assay, the microsomal preparation is incubated with a reaction mixture containing a buffer, the substrate (e.g., radiolabeled lanosterol), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Inhibition Assay: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate. Initiate the enzymatic reaction by adding the NADPH-generating system.

-

Quantification of Product Formation: After a defined incubation period, stop the reaction and extract the sterols. The conversion of the substrate to the demethylated product can be quantified using various methods, such as high-performance liquid chromatography (HPLC) with radiochemical detection or by monitoring the consumption of a fluorescent substrate.

-

Data Analysis: Plot the percentage of CYP51 inhibition against the logarithm of the this compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by non-linear regression analysis.

Data Presentation:

| Compound | Fungal Species | IC50 (µM) |

| This compound | Botrytis cinerea | 0.057 ± 0.029[4] |

| This compound | Venturia inaequalis | 0.08 |

| This compound | Cercospora beticola | 0.12 |

Table 2: Representative IC50 values of this compound against CYP51 from different fungal pathogens.

Assessment of Fungal Membrane Integrity

This protocol utilizes fluorescent probes to assess the integrity of the fungal plasma membrane following treatment with this compound.

Step-by-Step Methodology:

-

Fungal Culture and Treatment: Grow fungal cells (either yeast-form or mycelia) in a suitable medium and treat with this compound at various concentrations for a defined period.

-

Staining with Fluorescent Probes:

-

Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. In cells with compromised membranes, PI enters and stains the nucleus, emitting a red fluorescence.

-

SYTOX Green: Similar to PI, SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes, emitting a green fluorescence.

-

-

Microscopy or Flow Cytometry: The stained fungal cells can be visualized using fluorescence microscopy to observe the proportion of live (unstained) versus dead (stained) cells. For a more quantitative analysis, flow cytometry can be used to rapidly analyze a large population of cells and determine the percentage of cells with compromised membranes.

Caption: A workflow diagram outlining the key steps in the experimental validation of this compound's mode of action.

Mechanisms of Fungal Resistance to this compound

The widespread use of DMI fungicides has led to the emergence of resistance in many fungal populations. The primary mechanisms of resistance to this compound and other DMIs involve alterations in the target enzyme, CYP51.[7]

6.1. Point Mutations in the CYP51 Gene: Single amino acid substitutions in the CYP51 protein can reduce the binding affinity of this compound to its target site.[4] These mutations often occur in regions of the protein that are critical for inhibitor binding but have a minimal impact on the enzyme's ability to bind and process its natural substrate. The specific mutations and their impact on the level of resistance can vary between fungal species. For example, in Botrytis cinerea, mutations at positions G476S and M231T in the CYP51 protein have been associated with resistance to the related DMI pyrisoxazole.[4]

6.2. Overexpression of the CYP51 Gene: An increase in the expression of the CYP51 gene leads to a higher concentration of the target enzyme in the fungal cell.[7] This requires a higher concentration of the fungicide to achieve the same level of inhibition. Overexpression can result from mutations in the promoter region of the CYP51 gene or through the action of transcription factors that upregulate its expression in response to sterol depletion or other cellular stresses.[7]

6.3. Increased Efflux of the Fungicide: Some fungi can develop resistance by increasing the activity of membrane-bound efflux pumps, such as ATP-binding cassette (ABC) transporters. These pumps actively transport the fungicide out of the cell, reducing its intracellular concentration and preventing it from reaching its target.

Data Presentation:

| Fungal Species | CYP51 Mutation | Resistance Factor (RF) |

| Botrytis cinerea | G476S | >10 |

| Botrytis cinerea | M231T | >10 |

| Monilinia fructicola | Y136F | >50 |

Table 3: Examples of CYP51 mutations conferring resistance to DMI fungicides and their associated resistance factors. The Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive wild-type strain.

Conclusion and Future Perspectives

This compound is a potent and effective fungicide that targets a fundamental and highly conserved pathway in fungi. Its specific inhibition of CYP51 in the ergosterol biosynthesis pathway leads to a cascade of events that ultimately result in fungal cell death. Understanding the molecular details of this process is crucial for the rational design of new antifungal agents and for the development of strategies to combat the growing problem of fungicide resistance.

Future research in this area should focus on:

-

Structural Biology: Obtaining high-resolution crystal structures of fungal CYP51 enzymes in complex with this compound will provide invaluable insights into the precise binding interactions and facilitate the design of new inhibitors with improved potency and a lower propensity for resistance.

-

Resistance Monitoring: The development of rapid and accurate molecular diagnostic tools to detect known resistance mutations in fungal populations is essential for effective resistance management strategies in the field.

-

Novel Drug Development: A deeper understanding of the downstream consequences of ergosterol biosynthesis inhibition may reveal novel targets for combination therapies. For instance, targeting the cellular stress response pathways that are activated upon DMI treatment could potentiate the efficacy of existing fungicides.

By continuing to unravel the complexities of the this compound-ergosterol biosynthesis inhibition pathway, the scientific community can pave the way for the development of more durable and effective solutions to control fungal diseases.

References

-

Mair, W., Lopez-Ruiz, F., & Oliver, R. P. (2016). Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51. Frontiers in Microbiology, 7, 1337. [Link]

-

Vial, L. A., & Garcia-Effron, G. (2017). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Methods in Molecular Biology, 1508, 147-159. [Link]

-

University of Hertfordshire. (n.d.). This compound (Ref: CGA 179945). In AERU Pesticide Properties Database. Retrieved from [Link]

-

Del Poeta, M. (2008). Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei. Antimicrobial Agents and Chemotherapy, 52(7), 2579-2587. [Link]

-

Fan, F., Liu, X., Li, Y., Wu, M., Chen, A., Zhou, M., & Duan, Y. (2020). Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea. Frontiers in Microbiology, 11, 1396. [Link]

-

Pakhomov, A. G., & Pakhomova, O. N. (2011). Analysis of Plasma Membrane Integrity by Fluorescent Detection of Tl+ Uptake. Journal of Visualized Experiments, (51), 2736. [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

-

Rouxel, T., & Balesdent, M. H. (2020). Sterol Demethylation Inhibitor Fungicide Resistance in Leptosphaeria maculans is Caused by Modifications in the Regulatory Region of ERG11. Plant Disease, 104(6), 1645-1653. [Link]

-

Chen, Y., & He, C. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 21. [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55790, this compound. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

Read, N. D., & Lichius, A. (2015). Live-cell Imaging of Filamentous Fungi Using Vital Fluorescent Dyes and Confocal Microscopy. Methods in Molecular Biology, 1243, 137-155. [Link]

-

Rivas, F., & Marco, M. L. (2021). Demethylation Inhibitor Fungicides Have a Significantly Detrimental Impact on Population Growth and Composition of Nectar Microbial Communities. Microorganisms, 9(11), 2269. [Link]

-

Fraaije, B. A., & Cools, H. J. (2012). Fungicide resistance and efficacy for control of Pyrenophora teres and Mycosphaerella graminicola on barley and wheat. PhD Thesis, Wageningen University. [Link]

-

Bhattacharya, S., & Fries, B. C. (2021). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 7(12), 1047. [Link]

-

Harrison, R. A., & Miller, N. G. (1990). Use of fluorescent probes to assess membrane integrity in mammalian spermatozoa. Journal of Reproduction and Fertility, 88(1), 343-354. [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

-

Reis, E. M., & Carmona, M. A. (2016). Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the Field. Summa Phytopathologica, 42(4), 299-305. [Link]

-

protocols.io. (2023, August 3). In-vitro CYP inhibition pooled. [Link]

-

Pasrija, R., & Prasad, R. (2023). Sterols Extraction, Analysis and Quantification in Pathogenic Fungi. Methods in Molecular Biology, 2649, 11-19. [Link]

-

Dahlin, P., & Ruthes, A. C. (2022). Sterol Biosynthesis Inhibitors: C14 Demethylation (DMIs). In Fungicides. IntechOpen. [Link]

-

Mcdonald, B. A., & Mundt, C. C. (2016). Field-Scale Gene Flow of Fungicide Resistance in Pyrenophora teres f. teres and the Effect of Selection Pressure on the Population Structure. Phytopathology, 106(8), 882-889. [Link]

-

Patsnap. (2024, June 21). What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Mair, W. J., & Oliver, R. P. (2024). Fungicide Sensitivity Profile of Pyrenophora teres f. teres in Field Population. Journal of Fungi, 10(4), 263. [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

-

Wani, A. R., & Kumar, P. (2024). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 29(1), 221. [Link]

-

He, X., & Du, G. (2019). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 103(1), 135-144. [Link]

-

Oruc, E. (2010). Effect of the sterol demethylation-inhibiting fungicide fenarimol on selected biochemical parameters in rats. Pesticide Biochemistry and Physiology, 98(1), 94-98. [Link]

-

Phillips, K. M., & Ruggio, D. M. (2017). Gas Chromatographic Analysis of Plant Sterols. In Official Methods and Recommended Practices of the AOCS. AOCS Press. [Link]

-

Pereira, D. A., & McDonald, B. A. (2016). Mutations in the CYP51 gene reduce DMI sensitivity in Parastagonospora nodorum populations in Europe and China. Pest Management Science, 72(12), 2321-2329. [Link]

-

Fischer, R., & Zekert, N. (2000). Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae. Journal of Microscopy, 198(Pt 3), 216-229. [Link]

-

Leroux, P., & Gredt, M. (2010). 11 Mode of Action of Sterol Biosynthesis Inhibitors and Resistance Phenomena in Fungi. In Fungicide Resistance in Crop Protection: Risk and Management. CABI. [Link]

-

Nguyen, P. H., & Schreiber, F. (2017). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Computer Graphics Forum, 36(3), 573-591. [Link]

-

Yang, H., & Tiersch, T. R. (2017). A Procedure-Spanning Analysis of Plasma Membrane Integrity for Assessment of Cell Viability in Sperm Cryopreservation of Zebrafish Danio rerio. Cryobiology, 74, 143-151. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

-

Kumar, A., & Prasad, R. (2024). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Archives of Microbiology, 206(11), 384. [Link]

-

LIPID MAPS. (2007, October 11). Sterols Mass Spectra Protocol. Retrieved from [Link]

-

Cools, H. J., & Fraaije, B. A. (2013). Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression. Molecular Plant Pathology, 14(7), 701-712. [Link]

-

Soylu, E. M., & Kurt, S. (2018). Antifungal Potential and Biochemical Effects of Monoterpenes and Phenylpropenes on Plant Pathogenic Fungi. Plant Protection Science, 54(1), 9-16. [Link]

-

Du Toit, L. J., & Smit, F. J. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(21), 7268. [Link]

-

Sekisui XenoTech. (n.d.). In Vitro Inhibition Studies. Retrieved from [Link]

-

Warrilow, A. G., & Parker, J. E. (2013). The composition of major sterols in both untreated and azole-treated Candida albicans, Candida glabrata and Candida krusei. Journal of Antimicrobial Chemotherapy, 68(8), 1774-1781. [Link]

-

Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

Sources

- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 3. Demethylation Inhibitor Fungicides Have a Significantly Detrimental Impact on Population Growth and Composition of Nectar Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51 [frontiersin.org]

Chemical structure and properties of Pyrifenox (CAS 88283-41-4)

This guide provides a comprehensive technical overview of Pyrifenox, a pyridine fungicide. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document delves into the chemical structure, physicochemical properties, mode of action, synthesis, applications, and analytical methodologies pertinent to this compound, grounded in authoritative scientific principles.

Introduction and Overview

This compound (CAS 88283-41-4) is a synthetic fungicide belonging to the pyridine class of chemicals.[1] First reported in 1986, it has been utilized in agriculture to control a range of fungal pathogens, particularly powdery mildew and scab, on various crops.[1] It exhibits both protective and curative properties and functions as a systemic fungicide.[1][2] This guide will elucidate the core scientific attributes of this compound, providing a foundational understanding for its application and further research.

Chemical Identity and Structure

This compound is chemically identified as 2',4'-dichloro-2-(3-pyridyl)acetophenone (EZ)-O-methyloxime.[1] Its molecular formula is C₁₄H₁₂Cl₂N₂O, and it has a molecular weight of approximately 295.16 g/mol .[3]

Key Structural Features:

-

Pyridine Ring: A central heterocyclic amine ring that is a common moiety in many bioactive molecules.

-

Dichlorophenyl Group: A benzene ring substituted with two chlorine atoms, which contributes to the molecule's lipophilicity and interaction with its biological target.

-

Oxime Ether Linkage: The C=N-O-CH₃ functional group is a key structural feature. The presence of the C=N double bond leads to geometric isomerism, resulting in the existence of (E) and (Z) isomers.[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 88283-41-4[1] |

| IUPAC Name | 2',4'-dichloro-2-(3-pyridyl)acetophenone (EZ)-O-methyloxime[1] |

| Molecular Formula | C₁₄H₁₂Cl₂N₂O[1] |

| Molecular Weight | 295.16 g/mol [3] |

| Canonical SMILES | CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl[1] |

| InChIKey | CKPCAYZTYMHQEX-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physicochemical properties of a fungicide are critical determinants of its environmental fate, bioavailability, and formulation. This compound is a pale yellow, viscous liquid.[1] A summary of its key properties is presented in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Pale yellow viscous liquid | [1] |

| Water Solubility | 300 mg/L (at 20°C, pH 7) | [1] |

| Solubility in Organic Solvents | Miscible in acetone, toluene, and ethanol; 210,000 mg/L in n-Hexane (at 20°C) | [1] |

| Octanol-Water Partition Coefficient (log P) | 3.4 (at 20°C, pH 7) | [1] |

| Vapour Pressure | 1.7 mPa (at 20°C) | [1] |

| Dissociation Constant (pKa) | 4.61 (weak acid) | [1] |

| Boiling Point | 212 °C | [1] |

| Flashpoint | 106 °C | [1] |

| Density | 1.28 g/mL | [1] |

The high octanol-water partition coefficient (log P) of 3.4 indicates that this compound is lipophilic, suggesting a tendency to partition into fatty tissues and a potential for bioaccumulation.[1] Its moderate water solubility allows for systemic movement within plants.[1]

Mechanism of Action: Sterol Biosynthesis Inhibition

This compound's fungicidal activity stems from its role as a demethylation inhibitor (DMI).[5] It is classified under the Fungicide Resistance Action Committee (FRAC) code 3, which encompasses fungicides that inhibit sterol biosynthesis in membranes.[1]

The specific molecular target of this compound is the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes that regulates membrane fluidity and integrity.

The proposed mechanism of action is as follows:

-

Binding to the Target Enzyme: The pyridine nitrogen of this compound is believed to bind to the heme iron atom in the active site of the sterol 14α-demethylase enzyme.[5]

-

Inhibition of Ergosterol Synthesis: This binding event inhibits the oxidative removal of the 14α-methyl group from lanosterol or eburicol, which are precursors to ergosterol.[5]

-

Disruption of Membrane Function: The depletion of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the structure and function of the fungal cell membrane.[1] This leads to impaired fungal growth and ultimately cell death.

The following diagram illustrates the signaling pathway of this compound's inhibitory action.

Caption: Mechanism of action of this compound.

Synthesis and Formulation

The commercial production of this compound involves a multi-step synthetic process.[1] The key steps are outlined below:

-

Preparation of the Acetophenone Intermediate: The synthesis begins with the preparation of 2',4'-dichloro-2-(3-pyridyl)acetophenone.[1]

-

Oximation: The acetophenone intermediate is then reacted with an oximation agent to form the corresponding oxime.[1]

-

Methylation: The final step involves the methylation of the oxime to yield this compound.[1]

This synthesis typically results in a mixture of the (E) and (Z) isomers of the final product.[1]

Caption: General synthesis workflow for this compound.

For agricultural applications, this compound is typically formulated as an emulsifiable concentrate (EC) or a wettable powder (WP).[1]

Agricultural Applications

This compound is effective against a range of fungal diseases in various crops.

Table 3: Target Pests and Applications of this compound

| Target Pests | Example Applications |

| Powdery Mildew | Fruit (apples, pears, cherries, peaches, apricots), Vegetables[1] |

| Scab | Fruit (apples, pears)[1] |

| Leaf Spot | Sugarbeet, Peanuts[1] |

| Blossom Blight | Fruit trees[1] |

Its systemic action allows it to be absorbed by the plant and translocated, providing protection to new growth.[2]

Toxicological Profile

The toxicological profile of a pesticide is crucial for assessing its risk to human health and the environment.

Acute Toxicity:

-

Oral LD50 (rat): 2900 mg/kg[6]

-

Dermal LD50 (rat): >5000 mg/kg[6]

-

Inhalation LC50 (rat): >2.05 mg/L[6]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4).[4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H400: Very toxic to aquatic life.[4]

-

H410: Very toxic to aquatic life with long lasting effects.[4]

This compound is also classified as a "Highly Hazardous Pesticide (Type II)".[1]

Environmental Fate

Understanding the environmental fate of this compound is essential for evaluating its ecological impact.

-

Persistence: this compound is considered moderately persistent in the environment.[1]

-

Mobility: It has a slight mobility in soil.[1]

-

Bioaccumulation: Due to its high log P value, there is a potential for bioaccumulation.[1]

The degradation of related pyridine-based fungicides in the environment can occur through various pathways, including photodegradation and microbial degradation.[7][8]

Analytical Methodology

The detection and quantification of this compound residues in food and environmental samples are critical for regulatory compliance and safety assessment. Several analytical methods are available for this purpose.

Sample Preparation:

A widely used sample preparation technique for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10] This typically involves:

-

Extraction: Homogenized samples are extracted with an organic solvent, often acetonitrile.[11]

-

Salting Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up using a sorbent like primary secondary amine (PSA) to remove interfering matrix components.[11]

Analytical Techniques:

-

Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) can be used for the determination of this compound.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection (FLD) is another viable technique.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of this compound residues at low levels.[11]

The following diagram outlines a general workflow for the analysis of this compound residues.

Caption: General analytical workflow for this compound residue analysis.

Conclusion

This compound is a systemic pyridine fungicide with a well-defined mechanism of action as a sterol 14α-demethylase inhibitor. Its chemical structure, characterized by a dichlorophenyl group, a pyridine ring, and an oxime ether linkage, dictates its physicochemical properties and biological activity. While effective in controlling various fungal pathogens in agriculture, its toxicological and environmental profile necessitates careful handling and monitoring. The availability of robust analytical methods allows for the reliable determination of its residues, ensuring food and environmental safety. This guide provides a foundational technical understanding of this compound for professionals in the field, encouraging further research and responsible application.

References

-

This compound (Ref: CGA 179945) - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]

-

This compound | C14H12Cl2N2O | CID 55790. (n.d.). PubChem. Retrieved from [Link]

- Ultimate fate and determination of Pyriproxyfen and Fenpropathrin in the environment. (n.d.). AWS. Retrieved from [An appropriate, verifiable URL would be placed here if available]

- Activity of the novel fungicide SYP-Z048 against plant pathogens. (2014). Scientific Reports, 4, 6435.

- [Determination of pyriproxyfen residue in vegetables and fruits by liquid chromatography-tandem mass spectrometry]. (2015). Se Pu, 33(8), 850-854.

- Fate of Pyriproxyfen in Soils and Plants. (2020). Agronomy, 10(3), 409.

- Mode of Action of Sterol Biosynthesis Inhibitors and Resistance Phenomena in Fungi. (2007). In Modern Fungicides and Antifungal Compounds V (pp. 99-110). DPG.

- Environmental Fate of Pyriproxyfen. (n.d.). [An appropriate, verifiable URL would be placed here if available]

- Pyriproxyfen (200). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [An appropriate, verifiable URL would be placed here if available]

- Synthesis and Fungicidal Activity of Substituted N-(Alkoxy)-1-(3-pyridinyl)methanonimines. (1991). In Recent Developments in the Chemistry of Pyridine Bases.

- Chemical Inhibition of Sterol Biosynthesis. (2021). Cells, 10(4), 886.

- (PDF) Ultimate Fate and Determination of Pyriproxyfen and Fenpropathrin in the Environment: A Critical Review. (2021).

- Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). Foods, 11(15), 2291.

- Pyriproxyfen - Safety Data Sheet. (2024). [An appropriate, verifiable URL would be placed here if available]

- Fate of Pyriproxyfen in Soils and Plants. (2020).

- Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol. (1991).

-

This compound. (n.d.). DrugFuture. Retrieved from [Link]

- SUJATHA SANKULA. (n.d.). Regulations.gov. Retrieved from [An appropriate, verifiable URL would be placed here if available]

- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PYRIPROXYFEN. (2017).

- Modification of the existing maximum residue levels for pyriproxyfen in apricots and peaches. (2022). EFSA Journal, 20(9), e07530.

- PYRIPROXYFEN. (n.d.). Extranet Systems. Retrieved from [An appropriate, verifiable URL would be placed here if available]

- Development of Analytical Methods to Analyze Pesticide Residues. (2023). Molecules, 28(7), 3074.

- "How Toxic Is Toxic?". (n.d.). [An appropriate, verifiable URL would be placed here if available]

Sources

- 1. This compound (Ref: CGA 179945) [sitem.herts.ac.uk]

- 2. Activity of the novel fungicide SYP-Z048 against plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C14H12Cl2N2O | CID 55790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. This compound [drugfuture.com]

- 7. Fate of Pyriproxyfen in Soils and Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modification of the existing maximum residue levels for pyriproxyfen in apricots and peaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

- 11. researchgate.net [researchgate.net]

- 12. fao.org [fao.org]

Pyrifenox fungicidal spectrum against phytopathogens

An In-Depth Technical Guide to the Fungicidal Spectrum of Pyrifenox Against Phytopathogens

Authored by a Senior Application Scientist

Abstract

This compound is a systemic pyridine fungicide renowned for its protective and curative properties against a specific range of fungal phytopathogens.[1] As a member of the demethylation inhibitors (DMIs), its mode of action is centered on the disruption of fungal cell membrane integrity through the inhibition of sterol biosynthesis.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its biochemical mechanism, fungicidal spectrum, and the critical factors influencing its field efficacy. Furthermore, this document furnishes detailed, replicable protocols for the in vitro and in vivo evaluation of its antifungal activity, designed for researchers and professionals in crop protection and drug development.

Introduction: Chemical and Fungicidal Properties of this compound

This compound, chemically known as 2',4'-dichloro-2-(3-pyridyl)acetophenone (EZ)-O-methyloxime, is a synthetic fungicide belonging to the pyridine chemical class.[1][4] It is typically formulated as an emulsifiable concentrate or wettable powder for agricultural application.[1] The primary utility of this compound lies in its efficacy against critical fungal diseases in high-value crops, including various fruits and vegetables.[5]

Its fungicidal activity is characterized by both protective and curative action.[1] This dual capability allows for flexibility in application timing—it can be applied preventatively to inhibit spore germination and infection, or curatively in the early stages of disease development to halt pathogen proliferation. Its systemic nature ensures that the active ingredient is absorbed and translocated within the plant tissues, offering protection to both treated and newly developing parts of the plant.

Key Chemical Properties:

-

CAS Number: 88283-41-4[6]

-

Molecular Formula: C₁₄H₁₂Cl₂N₂O[6]

-

Molecular Weight: 295.16 g/mol [6]

-

FRAC Group: 3 (Demethylation Inhibitors - DMIs)[1]

Mechanism of Action: Inhibition of Sterol Biosynthesis

The efficacy of this compound is rooted in its specific biochemical target within the fungal cell. As a DMI fungicide, it inhibits the enzyme sterol 14α-demethylase, a critical cytochrome P450 enzyme involved in the biosynthesis of ergosterol.[2][3] Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to that of cholesterol in animal cells, regulating membrane fluidity, integrity, and the function of membrane-bound enzymes.

By blocking the 14α-demethylation of lanosterol (or eburicol), this compound halts the ergosterol synthesis pathway. This leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors. The resulting dysfunctional cell membranes lose their structural integrity, leading to abnormal fungal growth and ultimately, cell death. This targeted mode of action provides high efficacy against susceptible fungal pathogens.[2]

Caption: Mechanism of Action of this compound as a DMI fungicide.

Fungicidal Spectrum of this compound

This compound is highly effective against a targeted group of ascomycete fungi, particularly those responsible for powdery mildews and scab diseases. Its systemic properties make it especially valuable for controlling pathogens that colonize new plant growth.

The following table summarizes the key phytopathogens controlled by this compound.

| Pathogen | Common Disease Name | Example Host Crops |

| Podosphaera leucotricha | Apple Powdery Mildew | Apple[7][8] |

| Venturia inaequalis | Apple Scab | Apple[9][10] |

| Various Powdery Mildews | Powdery Mildew | Pears, Cherries, Peaches, Apricots, Vegetables[1] |

| Various Fungal Pathogens | Leaf Spot, Blossom Blight | Peanuts, Sugarbeet, Ornamentals[1][5] |

While this compound provides excellent control for the pathogens listed, its spectrum is not all-encompassing. For instance, its efficacy against pathogens like Botrytis cinerea (gray mold) is less pronounced compared to fungicides specifically developed for that purpose.[11] Therefore, its use should be integrated into a broader disease management program that considers the full range of potential pathogens for a given crop.

Standardized Protocols for Efficacy Evaluation

To ensure the scientific validity and reproducibility of efficacy studies, standardized protocols are essential. The following sections detail robust methodologies for assessing the in vitro and in vivo fungicidal activity of this compound.

In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound required to inhibit fungal growth on a solid medium, typically quantified as the Effective Concentration for 50% inhibition (EC₅₀).

Objective: To quantify the direct inhibitory effect of this compound on the mycelial growth of a target phytopathogen.

Materials:

-

Pure culture of the target fungus (e.g., Venturia inaequalis).

-

Potato Dextrose Agar (PDA) or a suitable growth medium.

-

This compound analytical standard.

-

Sterile solvent (e.g., dimethyl sulfoxide - DMSO).

-

Sterile petri dishes (90 mm).

-

Sterile distilled water.

-

Cork borer (5 mm diameter).

-

Incubator.

-

Digital calipers.

Methodology:

-

Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of this compound in DMSO.

-

Medium Amendment: Autoclave the PDA medium and cool it to 50-55°C in a water bath. Add the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the fungicide.

-

Plate Pouring: Gently swirl the amended agar to ensure uniform distribution and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.

-

Fungal Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing 7-14 day old culture of the target fungus.

-

Incubation: Place one mycelial plug, mycelium-side down, in the center of each amended and control plate.

-

Data Collection: Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark. Measure the colony diameter in two perpendicular directions daily until the fungal colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value.

In Vivo Efficacy Assessment: Detached Leaf Assay

This protocol evaluates the protective and curative activity of this compound on host tissue, providing a more realistic assessment of its performance.

Objective: To determine the efficacy of this compound in preventing (protective) or arresting (curative) fungal infection on detached host leaves.

Materials:

-

Young, healthy, and fully expanded leaves from a susceptible host plant (e.g., apple leaves for V. inaequalis).

-

This compound formulated product.

-

Spore suspension of the target pathogen (e.g., 1 x 10⁵ conidia/mL).

-

Wetting agent (e.g., Tween 20).

-

Spray bottle or atomizer.

-

Moist chambers (e.g., sealed plastic boxes with moist filter paper).

-

Growth chamber with controlled light, temperature, and humidity.

Methodology:

-

Leaf Collection: Collect leaves and surface sterilize them if necessary. Place them with the adaxial surface up in moist chambers.

-

Fungicide Application:

-

Protective Assay: Prepare different concentrations of this compound solution. Spray the leaves until runoff and allow them to dry for 24 hours. Then, inoculate the leaves with the spore suspension.

-

Curative Assay: Inoculate the leaves with the spore suspension first. After an incubation period of 24-48 hours (to allow for infection establishment), apply the this compound treatments.

-

-

Inoculation: Spray the spore suspension evenly onto the leaf surfaces. A control group should be sprayed with water and the wetting agent only.

-

Incubation: Place the moist chambers in a growth chamber under conditions conducive to disease development (e.g., 18-22°C, >95% relative humidity, with a photoperiod).

-

Disease Assessment: After 7-14 days, assess the disease severity by visually estimating the percentage of the leaf area covered by lesions or by counting the number of lesions per leaf.

-

Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control.

Caption: Workflow for In Vitro and In Vivo evaluation of this compound.

Resistance Management and Field Considerations

As with all site-specific fungicides, the repeated and exclusive use of this compound and other DMI fungicides carries a risk of selecting for resistant pathogen populations.[9] Fungi can develop resistance to DMIs through several mechanisms, including target site mutations in the CYP51 gene, overexpression of the target enzyme, or increased efflux of the fungicide from the cell.

To ensure the long-term efficacy of this compound, a robust resistance management strategy is imperative. Key principles include:

-

Alternation and Mixtures: Avoid consecutive applications of this compound or other FRAC Group 3 fungicides. Instead, rotate with fungicides that have different modes of action (i.e., different FRAC groups). Tank-mixing with a multi-site protectant fungicide is also a highly effective strategy.

-

Adherence to Label Rates: Using fungicides at rates lower than those recommended on the label can expose the fungal population to sub-lethal doses, which may accelerate the selection for resistant individuals.

-

Integrated Pest Management (IPM): Combine chemical control with cultural practices such as sanitation (e.g., removing infected leaves and fruit), selecting resistant cultivars, and optimizing canopy management to reduce disease pressure.

Conclusion

This compound remains a valuable tool for the management of key fungal diseases, particularly apple scab and powdery mildew. Its efficacy is derived from its specific inhibition of ergosterol biosynthesis, a well-understood and potent mode of action. For drug development professionals and researchers, a thorough understanding of its fungicidal spectrum, coupled with the application of standardized evaluation protocols, is critical for optimizing its use and developing sustainable disease control programs. By implementing sound resistance management strategies, the utility of this compound can be preserved for effective and reliable crop protection.

References

-

AERU - University of Hertfordshire. This compound (Ref: CGA 179945). [Link]

-

Fan, F., Liu, X., & Chen, F. (2014). Activity of the novel fungicide SYP-Z048 against plant pathogens. Scientific Reports, 4, 6423. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 55790, this compound. [Link]

-

Revista Cultivar. (2020). Apple scab control. [Link]

-

PGG Wrightson. (n.d.). New powdery mildew control option for apple growers. Fruitfed Supplies. [Link]

-

Wei, Y., et al. (2022). Resistance to pydiflumetofen in Botrytis cinerea: risk assessment and detection of point mutations in sdh genes that confer resistance. Pest Management Science, 78(4), 1466-1475. [Link]

-

Al-Hatmi, A. M. S., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(10), 819. [Link]

-

Henríquez, J. L., et al. (2008). Sensitivity of Venturia inaequalis Chilean Isolates to Difenoconazole, Fenarimol, Mancozeb, and Pyrimethanil. Chilean Journal of Agricultural Research, 68(1), 37-46. [Link]

-

Chemical Engineering Transactions. (2021). Biofungicide for the Control of Botrytis Cinerea and Fusarium Oxysporum: a Laboratory Study. [Link]

-

Myresiotis, C., et al. (2020). Efficient Control of Apple Scab with Targeted Spray Applications. Plants, 9(2), 193. [Link]

-

ResearchGate. (2006). Field evaluation of systemic inducing resistance chemicals at different growth stages for the control of apple (Venturia inaequalis) and pear (Venturia pirina) scab. [Link]

-

Singh, S., et al. (2022). Preliminary evaluation of in-Vivo and in-Vitro antifungal activity of Piper longum, Origanum majorana, Embelia ribes and Butea monosperma with Gas chromatography-mass spectrometry analysis of phytochemical property of plant extracts against Candida species causing dermatological Candidiasis. Journal of Pharmaceutical Negative Results, 13(3), 643-651. [Link]

-

Ou-Fakir, L., et al. (2024). Assessing Venturia inaequalis Response to Common Fungicides in Morocco. Agriculture, 14(3), 425. [Link]

-

ResearchGate. (2018). Apple powdery mildew caused by Podosphaera leucotricha: some aspects of disease management. [Link]

-

Zhang, P., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(19), 6542. [Link]

-

ResearchGate. (2015). Acquired Resistance to Mefenoxam in Sensitive Isolates of Phytophthora infestans. [Link]

-

Parra-García, M. D., et al. (2023). Green Synthesized Copper-Oxide Nanoparticles Exhibit Antifungal Activity Against Botrytis cinerea, the Causal Agent of the Gray Mold Disease. International Journal of Molecular Sciences, 24(13), 11066. [Link]

-

Samaras, A., et al. (2022). Detection of Venturia inaequalis Isolates with Multiple Resistance in Greece. Plants, 11(15), 1916. [Link]

-

UMD Extension. (2025). 2025 Fungicide Resistance Management Guidelines for Apple Scab, Bitter rot, and Powdery Mildew Control in the Mid-Atlantic Unite. [Link]

-

Wallis, A. E., et al. (2023). Assessment of fungicide resistance via molecular assay in populations of Podosphaera leucotricha, causal agent of apple powdery mildew, in New York. Plant Disease, 107(2), 345-353. [Link]

-

Gabriolotto, C., et al. (2008). Effectiveness of control strategies against Botrytis cinerea in vineyard and evaluation of the residual fungicide concentrations. Journal of Environmental Science and Health, Part B, 43(6), 556-562. [Link]

-

De Tender, C., et al. (2021). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. Communications in Agricultural and Applied Biological Sciences, 86(1), 1-8. [Link]

-

University of Massachusetts Amherst. Fungicide/Bactericide Options in Organic Apple Production. [Link]

-

ResearchGate. (2008). Effectiveness of control strategies against Botrytis cinerea in vineyard and evaluation of the residual fungicide concentrations. [Link]

-

Hu, B., et al. (2022). Mefenoxam sensitive isolates of Phytophthora infestans can quickly acquire and lose resistance to this fungicide. Frontiers in Microbiology, 13, 988448. [Link]

-

ResearchGate. (2022). Biochemical and Molecular Analysis of Field Resistance to Spirodiclofen in Panonychus citri (McGregor). [Link]

-

DrugFuture. This compound. [Link]

-

ResearchGate. (2022). Optimizing Use of DMI Fungicides for Management of Apple Powdery Mildew Caused by Podosphaera leucotricha in New York State. [Link]

-

ResearchGate. (2023). An Examination of Apple Powdery Mildew and the Biology of Podosphaera leucotricha (Ellis & Everh.) E. S. Salmon from Past to Present. [Link]

-

The University of Southern Mississippi. (2012). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community. [Link]

Sources

- 1. This compound (Ref: CGA 179945) [sitem.herts.ac.uk]

- 2. Activity of the novel fungicide SYP-Z048 against plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | C14H12Cl2N2O | CID 55790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Apple scab control - Revista Cultivar [revistacultivar.com]

- 10. researchgate.net [researchgate.net]

- 11. Effectiveness of control strategies against Botrytis cinerea in vineyard and evaluation of the residual fungicide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridine Scaffold in Modern Fungicides: A Deep Dive into the Structure-Activity Relationship of Pyrifenox and its Analogs

Abstract

The pyridine ring is a cornerstone in the development of a multitude of agrochemicals, owing to its versatile chemical reactivity and favorable biological interactions.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyridine-based fungicides, with a particular focus on Pyrifenox, a demethylation inhibitor (DMI). We will dissect the critical structural motifs of this compound, examining the influence of the pyridine core, the dichlorophenyl ring, and the oxime ether side chain on its fungicidal efficacy. This analysis is grounded in the principles of rational fungicide design, offering field-proven insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols for the synthesis of key precursors and in vitro evaluation of fungicidal activity are provided to facilitate further research and development in this vital area of crop protection.

Introduction: The Prominence of Pyridine Fungicides

Fungal pathogens pose a significant and persistent threat to global food security, necessitating the continuous development of novel and effective fungicides. The pyridine nucleus has emerged as a "privileged scaffold" in medicinal and agrochemical chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Pyridine-containing fungicides can be broadly categorized based on their mode of action, with two prominent classes being the succinate dehydrogenase inhibitors (SDHIs) and the demethylation inhibitors (DMIs).[3]

-

Succinate Dehydrogenase Inhibitors (SDHIs): These fungicides, such as boscalid, disrupt the mitochondrial respiratory chain, a vital energy-producing pathway in fungi.[3] The pyridine carboxamide structure is a key pharmacophore in many SDHIs.[3]

-

Demethylation Inhibitors (DMIs): This class, to which this compound belongs, targets the C14-demethylase enzyme involved in ergosterol biosynthesis. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to cell death.

This guide will focus on the SAR of DMI fungicides, using this compound as a central case study to illustrate the intricate relationship between chemical structure and fungicidal potency.

The Core Architecture of this compound: A Trifecta of Fungicidal Activity

The chemical structure of this compound, 2',4'-dichloro-2-(3-pyridyl)acetophenone O-methyloxime, can be deconstructed into three key components, each playing a crucial role in its biological activity. Understanding the contribution of each part is fundamental to designing more potent and specific analogs.

Caption: Core structural components of this compound and their functional contributions.

The 3-Pyridyl Moiety: The Linchpin of DMI Activity

The position of the nitrogen atom within the pyridine ring is a critical determinant of biological activity.[4][5] In DMI fungicides like this compound, the nitrogen atom of the pyridine ring is believed to coordinate with the heme iron atom in the active site of the target enzyme, cytochrome P450 14α-demethylase. This interaction is essential for inhibiting the enzyme's function.

Studies on related pyridine-containing compounds have shown that the 3-pyridyl substitution is often optimal for DMI activity. Altering the nitrogen's position to the 2- or 4-position can significantly impact the molecule's ability to fit within the enzyme's active site, thereby reducing its fungicidal efficacy.[5]

The Dichlorophenyl Ring: Anchoring and Specificity

The 2,4-dichlorophenyl group serves as a crucial anchoring moiety, providing the necessary steric bulk and lipophilicity to secure the molecule within the hydrophobic pocket of the C14-demethylase active site. The nature and position of halogen substituents on the phenyl ring can profoundly influence the fungicidal activity.[6][7]

-

Electron-withdrawing nature: Halogens are electron-withdrawing groups, which can affect the overall electronic properties of the molecule and its interaction with the target enzyme.[8]

-

Steric influence: The size and position of the halogen atoms are critical. The 2,4-disubstitution pattern in this compound is a common feature in many successful fungicides and herbicides, suggesting it provides an optimal fit in the target's binding site. Replacing chlorine with other halogens (e.g., fluorine, bromine) or altering their positions can lead to a decrease in activity due to steric clashes or suboptimal hydrophobic interactions.[2]

The Oxime Ether Linker: Modulating Physicochemical Properties and Stereochemistry

The oxime ether linkage in this compound is not merely a spacer between the pyridyl and dichlorophenyl moieties. It plays a significant role in defining the molecule's overall conformation, stability, and physicochemical properties. Furthermore, the C=N double bond of the oxime introduces the possibility of E/Z isomerism, which can have a profound impact on biological activity.[9][10][11][12]

For many oxime ether fungicides, one isomer often exhibits significantly higher activity than the other.[12] This is because the spatial arrangement of the substituents around the C=N bond dictates how the molecule presents itself to the active site of the target enzyme. In some cases, the Z-isomer has been reported to have higher fungicidal activity compared to the E-isomer.[12] The stabilization of a particular isomer can be influenced by intra- and intermolecular interactions, such as hydrogen bonding.[13]

Structure-Activity Relationship (SAR) Insights

Table 1: Qualitative SAR Trends for Pyridine-Based Fungicides

| Molecular Modification | Structural Change | Impact on Fungicidal Activity | Rationale |

| Pyridine Ring | Altering N position (e.g., to 2- or 4-pyridyl) | Generally decreases activity | Suboptimal coordination with the heme iron in the DMI active site.[5] |

| Introduction of substituents on the pyridine ring | Variable, depends on position and nature of the substituent | Can alter electronic properties and steric fit in the active site. | |

| Phenyl Ring | Removal of halogen substituents | Significantly decreases activity | Loss of essential hydrophobic and electronic interactions for binding. |

| Altering halogen position (e.g., 3,5-dichloro) | Often decreases activity | Suboptimal fit within the enzyme's hydrophobic pocket. | |

| Substitution with other groups (e.g., methyl, methoxy) | Generally decreases activity for DMI fungicides | Alters the necessary electronic and steric profile for potent inhibition.[2] | |

| Oxime Ether Linker | Variation of the ether group (e.g., O-ethyl, O-benzyl) | Can modulate activity | Affects lipophilicity, stability, and steric interactions. Larger groups may be detrimental.[9] |

| Conversion to other linkers (e.g., amide) | Can lead to a different class of fungicides (e.g., SDHIs) | The linker is critical in defining the overall shape and mode of action. | |

| Stereochemistry | Mixture of E/Z isomers vs. pure isomer | A pure, more active isomer will exhibit higher potency | One isomer typically has a more favorable conformation for binding to the target enzyme.[12] |

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of a key precursor to this compound and for the in vitro evaluation of fungicidal activity.

Synthesis of 2',4'-Dichloroacetophenone

This protocol outlines the Friedel-Crafts acylation of m-dichlorobenzene to produce the acetophenone precursor of this compound.

Caption: Workflow for the synthesis of 2',4'-dichloroacetophenone.

Materials:

-

m-Dichlorobenzene

-

Acetic anhydride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Sodium chloride (NaCl) solution, saturated (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser under a nitrogen atmosphere.

-

Charge Reactants: To the flask, add m-dichlorobenzene and anhydrous aluminum trichloride. Cool the mixture in an ice bath.

-

Acylation: Slowly add acetic anhydride to the cooled, stirring mixture via the addition funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent system like hexanes to yield 2',4'-dichloroacetophenone as a solid.[14]

In Vitro Fungicidal Assay: Mycelial Growth Inhibition

This protocol describes a standard method for assessing the fungicidal activity of compounds against various plant pathogenic fungi.

Caption: Workflow for the mycelial growth inhibition assay.

Materials:

-

Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)

-

Potato Dextrose Agar (PDA)

-

Test compounds

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Calipers or ruler

Procedure:

-

Prepare Media: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the media to cool to approximately 50-60 °C in a water bath.

-

Prepare Compound Stock Solutions: Dissolve the test compounds in a minimal amount of DMSO to create concentrated stock solutions.

-

Amend Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final concentration of DMSO in the media is consistent across all treatments and does not exceed a level that inhibits fungal growth (typically <1%). A control plate containing only DMSO should be included.

-

Pour Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing fungal culture and place one in the center of each PDA plate.[15][16][17]

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.[15]

-

Data Collection: When the mycelial growth in the control plate has reached a significant portion of the plate, measure the diameter of the fungal colony in two perpendicular directions for all treatments.[15][17]

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treatment group.[16]

-

-

-

EC₅₀ Determination: From the inhibition data at different concentrations, the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be calculated using probit analysis.[18]

Conclusion and Future Perspectives

The structure-activity relationship of pyridine fungicides, exemplified by this compound, underscores the importance of a multi-faceted approach to fungicide design. The interplay between the pyridine core, the substituted phenyl ring, and the linking moiety creates a molecule with specific physicochemical and steric properties that are finely tuned for interaction with its biological target. The fungicidal activity is not merely a sum of its parts, but rather a synergistic effect of these structural features.

Future research in this area should focus on:

-

Quantitative SAR (QSAR) studies: Developing robust QSAR models can help in predicting the activity of novel pyridine derivatives and guide the synthesis of more potent and selective fungicides.[19][20][21][22]

-

Exploring novel substitutions: While the dichlorophenyl moiety is effective, exploring other substitution patterns and bioisosteric replacements could lead to compounds with improved activity spectra or better environmental profiles.

-

Controlling stereochemistry: The development of stereoselective synthetic methods to produce the more active isomer of oxime ether fungicides can significantly enhance their efficacy and reduce the environmental load of less active isomers.

-

Investigating resistance mechanisms: Understanding how fungi develop resistance to pyridine fungicides at a molecular level is crucial for designing new compounds that can overcome these resistance mechanisms.

By leveraging the foundational SAR principles outlined in this guide and embracing innovative chemical strategies, the scientific community can continue to develop the next generation of pyridine-based fungicides to safeguard our global food supply.

References

-

Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. (2025). [Link]

- Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. (2022).

-

Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O-substituted oxime ethers. Turkish Journal of Chemistry. (2016). [Link]

-

Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Materials Au. (2024). [Link]

-

Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. (2021). [Link]

- Method for preparing 2, 4-dichloroacetophenone.

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. (2020). [Link]

-

The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules. (2021). [Link]

- Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O-substituted oxime ethers. TÜBİTAK Academic Journals. (2016).

- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules. (2023).

-

The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee. PLoS ONE. (2022). [Link]

-

A three-necked, round-bottomed flask is equipped... Organic Syntheses Procedure. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. (2022). [Link]

- Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent.

- Quantitative Structure–Activity Relationship (QSAR)

- Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O-substituted oxime ethers.

-

A Review of Biologically Active Oxime Ethers. Molecules. (2023). [Link]

-

Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. Bioorganic & Medicinal Chemistry. (2009). [Link]

- Method for synthesizing 2,3'-dichloroacetophenone.

-